molecular formula C11H22O2Si B2764094 1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropanecarbaldehyde CAS No. 944794-73-4

1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropanecarbaldehyde

Cat. No. B2764094
CAS RN: 944794-73-4
M. Wt: 214.38
InChI Key: ARFIJDLRSPOAEH-UHFFFAOYSA-N
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Description

1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropanecarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a cyclopropane derivative that contains a silyl ether and aldehyde functional group. It is commonly used as a reagent in organic synthesis and has shown promising results in various scientific studies.

Scientific Research Applications

Solvent Influence on Reactivity

  • Reactivity in Different Solvents : Research by Ruck and Jones (1998) highlighted how solvents impact the reactivity of tert-butylcarbene. They found that solvents capable of forming a complex with the carbene favor the formation of alkene products, a reaction potentially relevant to compounds like 1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropanecarbaldehyde (Ruck & Jones, 1998).

Photophysical Properties

  • Organic Optoelectronic Applications : Hu et al. (2013) synthesized tert-butyl-1,3-dimethylpyrene carbaldehydes, closely related to the compound , and demonstrated their potential in organic optoelectronic applications like organic light-emitting devices (OLEDs). This implies that similar compounds could also find use in this area (Hu et al., 2013).

Chemical Kinetics

  • Oxidation Behavior : A study by Brocard, Baronnet, and O'neal (1983) on the oxidation of methyl tert-butyl ether (MTBE) provides insights into the oxidation behavior of tert-butyl compounds. This research could offer a contextual framework for understanding the chemical kinetics of similar compounds (Brocard, Baronnet, & O'neal, 1983).

Stereochemical Reactions

  • Stereochemical Control in Reactions : Kazuta et al. (2004) explored stereochemically controlled reactions involving cyclopropanecarbaldehydes. Their findings on the chelation-controlled stereoselective addition reactions offer valuable insights into similar reactions that could involve this compound (Kazuta et al., 2004).

Asymmetric Synthesis

  • Synthesis of Amines : Ellman, Owens, and Tang (2002) discussed the use of N-tert-butanesulfinyl imines for asymmetric synthesis of amines, indicating a potential application area for similar tert-butyl compounds in synthesizing a wide range of amines (Ellman, Owens, & Tang, 2002).

Silacyclopropane Formation

  • Metal-Catalyzed Silacyclopropanation : Ciraković, Driver, and Woerpel (2004) developed a method for metal-catalyzed di-tert-butylsilylene transfer, leading to silacyclopropane formation. This suggests potential applications for similar compounds in the formation of silacyclopropanes (Ciraković, Driver, & Woerpel, 2004).

Oxidative Cyclization

  • Formation of 2-Acyl-3,4-dihydronaphthalenes : Liu et al. (2018) presented a method for oxidative cyclization of methylenecyclopropanes with aldehydes, creating 2-acyl-3,4-dihydronaphthalenes. This research might guide the use of similar tert-butyl compounds in the synthesis of complex organic structures (Liu et al., 2018).

Mechanism of Action

Target of Action

This compound is a silyl ether, which are commonly used as protective groups in organic synthesis . They can protect reactive hydroxyl groups and can be selectively deprotected under mild conditions .

Mode of Action

The mode of action of 1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde is likely related to its ability to protect reactive groups in a molecule during chemical reactions . The tert-butyldimethylsilyl (TBDMS) group is particularly resistant to solvolysis, making it a useful protecting group .

Biochemical Pathways

Silyl ethers like this compound are often used in the synthesis of complex organic molecules, including those involved in various biochemical pathways .

Pharmacokinetics

As a silyl ether, it is likely to be lipophilic, which could influence its absorption and distribution .

Result of Action

The result of the action of 1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde is the protection of reactive groups in a molecule, allowing for selective reactions to occur at other sites . This can be crucial in the synthesis of complex organic molecules .

Action Environment

The action of 1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde can be influenced by various environmental factors. For instance, the presence of a fluoride source can lead to the removal of the silyl protecting group . Additionally, the stability of silyl ethers can be affected by the presence of acid, base, or certain nucleophiles .

properties

IUPAC Name

1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h8H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFIJDLRSPOAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944794-73-4
Record name 1-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde
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Synthesis routes and methods

Procedure details

To a stirred solution of DMSO (6.9 mL, 0.097 mol) in anhydrous DCM (90 mL) at −70° C. was added oxalyl chloride (4.20 mL, 0.0486 mol). After stirring for 10 min. at −70° C., a solution of [1-({[tert-butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methanol (7.011 g, 0.03240 mol) in anhydrous DCM (30 mL) was added via cannula. The resulting milky mixture was slowly warmed to −55° C. over 45 min. DIPEA (34.0 mL, 0.194 mol) was added. The resulting mixture was stirred for 5 min. at −55° C., and then the cooling bath was removed and the reaction mixture was allowed to warm to RT. The reaction was then quenched with saturated aqueous NaHCO3 (150 mL) and extracted with DCM (2×). The combined organic layers were washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The resulting residue was purified by Combiflash chromatography eluting with 0-10% EtOAc/hexanes to afford the desired product as a colorless oil (4.558 g, 66% yield).
Name
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
7.011 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
34 mL
Type
reactant
Reaction Step Three
Yield
66%

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